![molecular formula C18H18N4O4 B593593 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline CAS No. 1812-68-6](/img/structure/B593593.png)
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline is a chemical compound formed by the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is widely used in analytical chemistry for the detection and quantification of carbonyl compounds such as aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds as follows:
1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine→1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2O
The reaction is a condensation reaction, where water is eliminated as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydrazone.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone to the corresponding amine.
Major Products Formed
Substitution Reactions: Substituted hydrazones.
Oxidation Reactions: Oxidized products such as nitro compounds.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazone derivatives: These compounds are similar in structure and reactivity to 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline.
Phenylhydrazone derivatives: These compounds also form stable hydrazone derivatives with carbonyl compounds.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its ability to form stable derivatives with a wide range of carbonyl compounds makes it particularly valuable in analytical applications.
Properties
CAS No. |
1812-68-6 |
|---|---|
Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.366 |
IUPAC Name |
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)15-8-9-16(17(12-15)22(25)26)20-19-13-18(10-4-5-11-18)14-6-2-1-3-7-14/h1-3,6-9,12-13,20H,4-5,10-11H2/b19-13- |
InChI Key |
NMDINFCSGKUZSS-UYRXBGFRSA-N |
SMILES |
C1CCC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyms |
1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


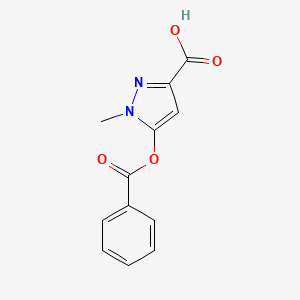

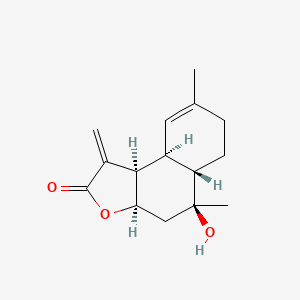
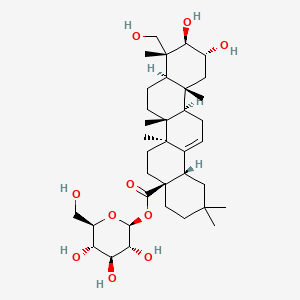

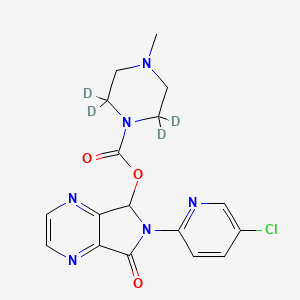
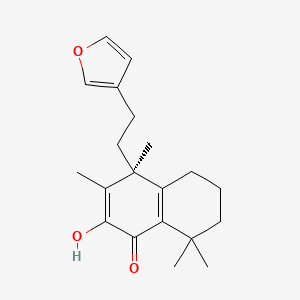
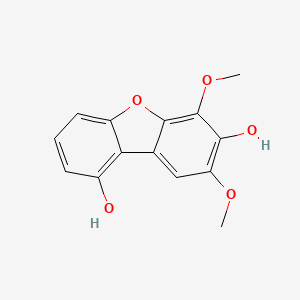
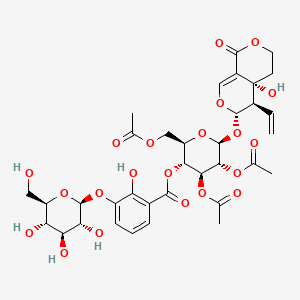
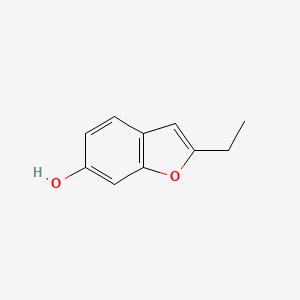
![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)
